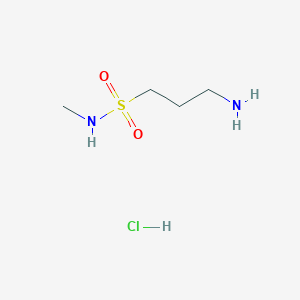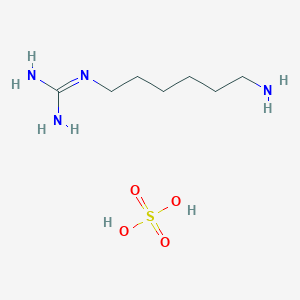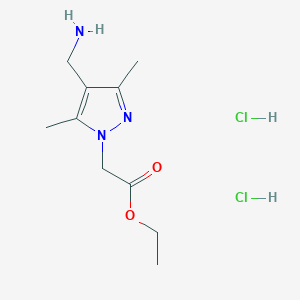![molecular formula C10H16Cl2N2OS B1382159 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride CAS No. 1820747-35-0](/img/structure/B1382159.png)
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((8-Azabicyclo[321]octan-3-yl)oxy)thiazole dihydrochloride is a chemical compound that features a bicyclic structure incorporating an azabicyclo[321]octane moiety and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride typically involves multiple steps. One common approach is the reaction of 8-azabicyclo[3.2.1]octan-3-ol with thiazole derivatives under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiazole ring, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in studying biological processes.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals.
Industry: It may be employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane derivatives
Thiazole derivatives
Other bicyclic compounds
Uniqueness: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.2ClH/c1-2-8-6-9(5-7(1)12-8)13-10-11-3-4-14-10;;/h3-4,7-9,12H,1-2,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRYTCCDOOYGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CS3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)




![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
